![molecular formula C5H6N6 B1308469 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7229-00-7](/img/structure/B1308469.png)
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the empirical formula C5H6N6 . It is a solid substance with a molecular weight of 150.141 Da .
Molecular Structure Analysis
The molecular structure of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine can be represented by the SMILES stringNNC1=NN2C(C=C1)=NN=C2
. The InChI code for this compound is 1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10)
. Physical And Chemical Properties Analysis
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine has a density of 1.8±0.1 g/cm³ . It has a molar refractivity of 38.6±0.5 cm³ . The compound has a polar surface area of 81 Ų and a polarizability of 15.3±0.5 10^-24 cm³ . It has a molar volume of 82.3±7.0 cm³ .Scientific Research Applications
Pharmaceutical Applications
The compound has been found to have diverse pharmacological activities . These include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes our compound of interest, is of profound importance in drug design, discovery, and development .
Enzyme Inhibition
The compound has been found to inhibit various enzymes . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This makes it a valuable tool in the study of these enzymes and the processes they are involved in.
Synthetic Intermediate
The compound is used as a synthetic intermediate in the production of other chemicals . Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry .
In Silico Pharmacokinetic Studies
The compound has been studied using in silico pharmacokinetic and molecular modeling studies . These studies help to predict how the compound will behave in the body, including how it will be absorbed, distributed, metabolized, and excreted .
High Energy Material
The compound has been used in the construction of new low-sensitivity high-energy materials . This makes it of interest in industries that require such materials, such as the aerospace and defense industries .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to our compound of interest, have been found to have antibacterial activities . They have been tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-8-4-1-2-5-9-7-3-11(5)10-4/h1-3H,6H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYHMEVBVZNXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401380 | |
Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
7229-00-7 | |
Record name | 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[1,2,4]triazolo[4,3-b]pyridazin-6-yl}hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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